Methyl 3-fluoropyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl 3-fluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11ClFNO2. It is a fluorinated pyrrolidine derivative, often used in various chemical and pharmaceutical research applications. The compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with methyl chloroformate and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 3-fluoropyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The exact pathways and molecular targets can vary depending on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoropyrrolidine-3-carboxylate hydrochloride
- Methyl (2R,3S)-3-fluoropyrrolidine-2-carboxylate hydrochloride
- Methyl (3R)-3-fluoropyrrolidine-3-carboxylate hydrochloride
Uniqueness
Methyl 3-fluoropyrrolidine-2-carboxylate hydrochloride is unique due to its specific fluorination pattern and the position of the carboxylate group. This unique structure imparts distinct chemical and physical properties, making it particularly useful in certain synthetic and research applications.
Properties
Molecular Formula |
C6H11ClFNO2 |
---|---|
Molecular Weight |
183.61 g/mol |
IUPAC Name |
methyl 3-fluoropyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-4(7)2-3-8-5;/h4-5,8H,2-3H2,1H3;1H |
InChI Key |
PVDPBWIVKAQESZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCN1)F.Cl |
Origin of Product |
United States |
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